molecular formula C6H2ClIN2O B13038531 7-Chloro-2-iodooxazolo[4,5-b]pyridine

7-Chloro-2-iodooxazolo[4,5-b]pyridine

Cat. No.: B13038531
M. Wt: 280.45 g/mol
InChI Key: YQFLUZCITLDRBZ-UHFFFAOYSA-N
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Description

7-Chloro-2-iodooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-iodooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with iodine and an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-Chloro-2-iodooxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-iodooxazolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C6H2ClIN2O

Molecular Weight

280.45 g/mol

IUPAC Name

7-chloro-2-iodo-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2ClIN2O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H

InChI Key

YQFLUZCITLDRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)OC(=N2)I

Origin of Product

United States

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